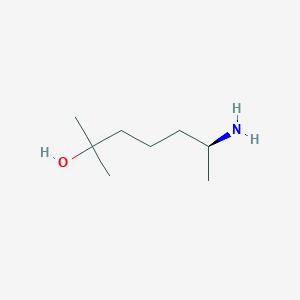![molecular formula C15H16N2O2 B14277780 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one CAS No. 138999-28-7](/img/structure/B14277780.png)
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one is a compound that combines the structural features of both indole and piperidine moieties Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one typically involves the following steps:
Hydrazine Hydrate Reaction: The ethyl 2-(1H-indol-3-yl)acetate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural features that are common in many bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Pharmacological Research: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, influencing various biological processes. The piperidine ring enhances its pharmacokinetic properties, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperine and piperidine itself are structurally related and have diverse pharmacological applications.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new therapeutic agents.
Properties
CAS No. |
138999-28-7 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)acetyl]piperidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c18-14-7-3-4-8-17(14)15(19)9-11-10-16-13-6-2-1-5-12(11)13/h1-2,5-6,10,16H,3-4,7-9H2 |
InChI Key |
WAOGMXQVRDSUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
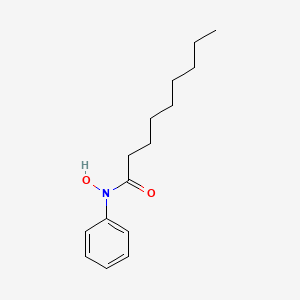
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
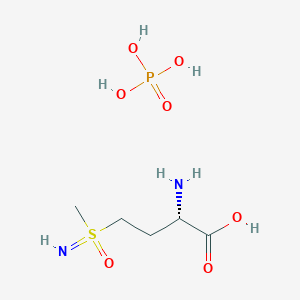
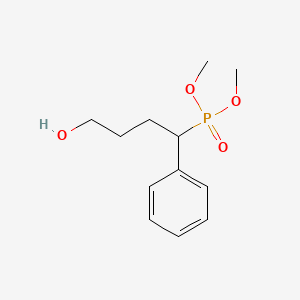
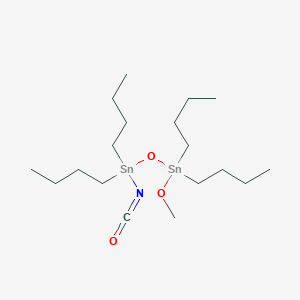
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

